Benzenesulfonamide, N-2-benzothiazolyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

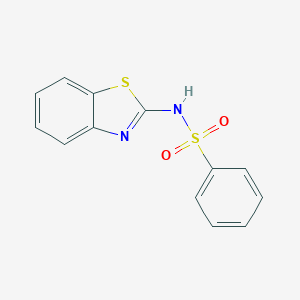

N-benzothiazolyl-2-benzenesulfonamides are novel ABCA1 expression upregulators . ABCA1 is a critical transporter that mediates cellular cholesterol efflux from macrophages to apolipoprotein A-I (ApoA-I). Increasing the expression level of ABCA1 is anti-atherogenic .

Synthesis Analysis

A series of N-benzothiazolyl-2-benzenesulfonamides were designed and synthesized based on the structure of WY06 . Replacing the methoxy group on the benzothiazole moiety of WY06 with a fluorine or chlorine atom and exchanging the ester group with a cyano group resulted in more potent ABCA1 upregulating activity .Molecular Structure Analysis

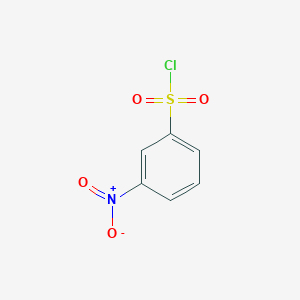

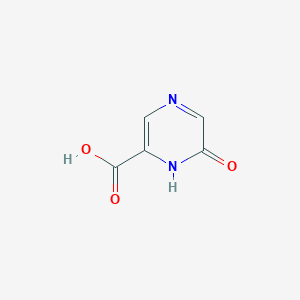

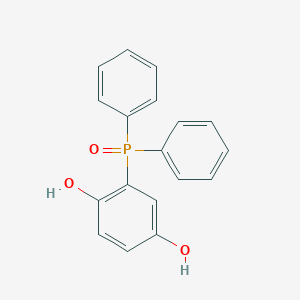

The molecular formula of N-benzothiazolyl-2-benzenesulfonamides is C13H10N2O2S2. The molecular weight is 290.4 g/mol.Chemical Reactions Analysis

In an in vitro ABCA1 upregulatory cell model, ABCA1 upregulation of target compounds was evaluated . Compounds 6c, 6d, and 6i have good upregulated ABCA1 expression activities, with EC 50 values of 0.97, 0.37, and 0.41 μM, respectively .Physical And Chemical Properties Analysis

The molar mass of N-benzothiazolyl-2-benzenesulfonamides is 157.19 g/mol . The chemical formula is C₆H₅SO₂NH₂ .科学的研究の応用

Anticancer Activity

Field

Application Summary

Benzothiazole derivatives have been studied extensively for their potential as anticancer agents . A work by Dr. Malcolm Stevens of the Cancer Research UK Group at Nottingham University showed the potential of benzothiazole (NSC 674495) and related compounds as anticancer agents .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the available literature.

Results or Outcomes

Phortress (NSC 710305) is the lead compound from this work. This agent has demonstrated activity against breast tumors, regardless of estrogen receptor status, and against ovarian, renal, lung, and colon cancer cells .

Antimicrobial Activity

Field

Application Summary

Benzothiazole is known to exhibit a wide range of biological properties including antimicrobial activity .

Results or Outcomes

The outcomes of the antimicrobial activity of benzothiazole were not specified in the available literature.

Antidiabetic Activity

Application Summary

N-(6-Substituted-1,3-benzothiazol-2-yl) benzenesulfonamide derivatives were synthesized and evaluated for their in vivo antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model .

Results or Outcomes

Several compounds synthesized showed significant lowering of plasma glucose level in this model .

Antitubercular Activity

Application Summary

Recent synthetic developments of benzothiazole based anti-tubercular compounds and their in vitro and in vivo activity were highlighted .

Methods of Application

Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

Results or Outcomes

The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Anticonvulsant Activity

Application Summary

Benzothiazole is known to exhibit a wide range of biological properties including anticonvulsant activity .

Results or Outcomes

The outcomes of the anticonvulsant activity of benzothiazole were not specified in the available literature.

Anti-inflammatory Activity

Application Summary

Benzothiazole is known to exhibit a wide range of biological properties including anti-inflammatory activity .

Results or Outcomes

The outcomes of the anti-inflammatory activity of benzothiazole were not specified in the available literature.

Ligands for Metal Extraction

Field

Application Summary

Benzothiazole derivatives have been reported as potential ligands for metal extraction .

Results or Outcomes

The outcomes of the use of benzothiazole derivatives as ligands for metal extraction were not specified in the available literature.

Optical Materials

Field

Application Summary

Benzothiazole derivatives have been reported as potential optical materials .

Results or Outcomes

The outcomes of the use of benzothiazole derivatives as optical materials were not specified in the available literature.

Fibroblast Growth Factor Antagonists

Field

Application Summary

Benzothiazole derivatives have been reported as potential fibroblast growth factor antagonists .

Results or Outcomes

The outcomes of the use of benzothiazole derivatives as fibroblast growth factor antagonists were not specified in the available literature.

Autotaxin Inhibitors

Application Summary

Benzothiazole derivatives have been reported as potential autotaxin inhibitors .

Results or Outcomes

The outcomes of the use of benzothiazole derivatives as autotaxin inhibitors were not specified in the available literature.

Inhibitors of Wnt Antagonist DKK

Application Summary

Benzothiazole derivatives have been reported as potential inhibitors of Wnt antagonist DKK .

Results or Outcomes

The outcomes of the use of benzothiazole derivatives as inhibitors of Wnt antagonist DKK were not specified in the available literature.

Cytosolic Phospholipase A2α Inhibitors

Application Summary

Benzothiazole derivatives have been reported as potential inhibitors of cytosolic phospholipase A2α .

Results or Outcomes

The outcomes of the use of benzothiazole derivatives as inhibitors of cytosolic phospholipase A2α were not specified in the available literature.

Inhibition of Ubiquitin Ligase

Application Summary

N-benzothiazol-2-yl-amides have been shown to be associated with a wide range of biological activities such as inhibition of ubiquitin ligase .

Results or Outcomes

The outcomes of the use of benzothiazole derivatives as inhibitors of ubiquitin ligase were not specified in the available literature.

Selective Cytotoxicity Against Tumorigenic Cell Lines

Field

Application Summary

N-benzothiazol-2-yl-amides have been shown to exhibit selective cytotoxicity against tumorigenic cell lines .

Results or Outcomes

The outcomes of the use of benzothiazole derivatives for selective cytotoxicity against tumorigenic cell lines were not specified in the available literature.

Prophylaxis and Treatment of Rotavirus Infections

Field

Application Summary

N-benzothiazol-2-yl-amides have been shown to be associated with prophylaxis and treatment of rotavirus infections .

Results or Outcomes

The outcomes of the use of benzothiazole derivatives for prophylaxis and treatment of rotavirus infections were not specified in the available literature.

Adenosine A2A Receptor Modulators

Application Summary

N-benzothiazol-2-yl-amides have been shown to be associated with adenosine A2A receptor modulators .

Results or Outcomes

The outcomes of the use of benzothiazole derivatives as adenosine A2A receptor modulators were not specified in the available literature.

Therapeutic Agents for Disorders Associated with Nuclear Hormone Receptors

Field

Application Summary

N-benzothiazol-2-yl-amides have been shown to be associated with therapeutic agents for disorders associated with nuclear hormone receptors .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S2/c16-19(17,10-6-2-1-3-7-10)15-13-14-11-8-4-5-9-12(11)18-13/h1-9H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOELFPSLJIQWFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339284 |

Source

|

| Record name | Benzenesulfonamide, N-2-benzothiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenesulfonamide, N-2-benzothiazolyl- | |

CAS RN |

13068-60-5 |

Source

|

| Record name | Benzenesulfonamide, N-2-benzothiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Methoxy(phenyl)methyl]benzene](/img/structure/B86198.png)

![5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B86203.png)